![molecular formula C20H24N4OS B2354870 2-Isopropyl-5-(1-((2-phenylthiazol-4-yl)methyl)piperidin-4-yl)-1,3,4-oxadiazole CAS No. 1421475-76-4](/img/structure/B2354870.png)
2-Isopropyl-5-(1-((2-phenylthiazol-4-yl)methyl)piperidin-4-yl)-1,3,4-oxadiazole
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Description
2-Isopropyl-5-(1-((2-phenylthiazol-4-yl)methyl)piperidin-4-yl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as IPPOP and is known for its potential applications in various fields such as medicine, agriculture, and industry.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Antibacterial and Antifungal Properties : A study by Khalid et al. (2016) highlighted the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide showing moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria. This research underscores the potential of oxadiazole derivatives in developing new antimicrobial agents (Khalid et al., 2016).
Molecular Modeling and Antimicrobial Efficacy : Vankadari et al. (2013) synthesized a series of 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles, demonstrating significant antibacterial activity and moderate antifungal activity. The study also utilized molecular docking studies to understand the interaction between the synthesized compounds and bacterial proteins, offering insights into the design of targeted antimicrobial agents (Vankadari et al., 2013).
Tuberculostatic Activity
- Tuberculostatic Agents : Foks et al. (2004) explored the synthesis of oxadiazole and triazole derivatives exhibiting tuberculostatic activity. The study aimed to discover new compounds with potential applications in treating tuberculosis, showcasing the versatility of oxadiazole derivatives in addressing various infectious diseases (Foks et al., 2004).
Enzyme Inhibition and Molecular Docking
- Butyrylcholinesterase Inhibition : Khalid et al. (2016) also reported on the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides and their screening against the butyrylcholinesterase (BChE) enzyme. The study not only provided compounds with potential therapeutic applications but also utilized molecular docking to investigate the interaction between the compounds and the BChE protein, highlighting the role of specific amino acid residues in compound binding and stabilization (Khalid et al., 2016).
properties
IUPAC Name |
2-[1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]-5-propan-2-yl-1,3,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4OS/c1-14(2)18-22-23-19(25-18)15-8-10-24(11-9-15)12-17-13-26-20(21-17)16-6-4-3-5-7-16/h3-7,13-15H,8-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWBSMYZDDOWCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)CC3=CSC(=N3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropyl-5-(1-((2-phenylthiazol-4-yl)methyl)piperidin-4-yl)-1,3,4-oxadiazole |
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